molecular formula C15H27N3O2 B6056765 1-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]butan-1-one

1-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]butan-1-one

Cat. No.: B6056765
M. Wt: 281.39 g/mol
InChI Key: RLZGRHSNGOQFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]butan-1-one is a complex organic compound that features a piperazine and piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]butan-1-one typically involves the alkylation of 4-piperidinol with a suitable alkylating agent, followed by further functionalization steps. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

1-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]butan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid
  • 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid
  • 4-(4-Methylpiperazin-1-yl)butan-1-ol

Uniqueness

1-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]butan-1-one is unique due to its specific combination of piperazine and piperidine rings, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O2/c1-3-4-14(19)17-7-5-13(6-8-17)15(20)18-11-9-16(2)10-12-18/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZGRHSNGOQFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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